

An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc

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Compound of Interest

Compound Name: Azide-PEG6-amido-C16-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and functional properties of **Azide-PEG6-amido-C16-Boc**, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Azide-PEG6-amido-C16-Boc is a well-defined chemical entity with specific physical properties crucial for its application in medicinal chemistry and drug discovery. The fundamental molecular characteristics are summarized below.

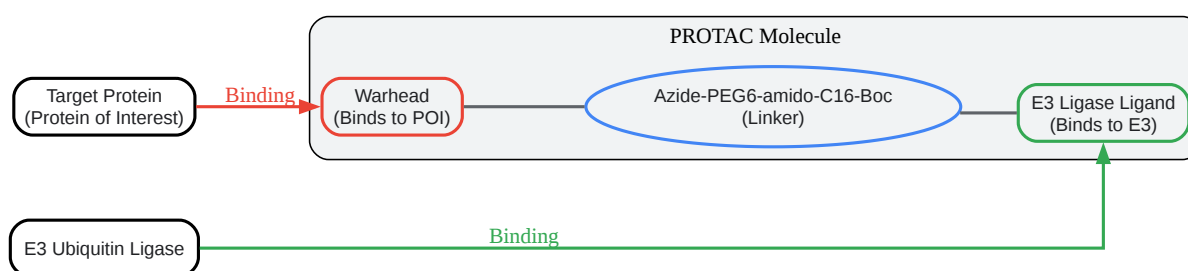
Property	Value
Molecular Formula	C36H70N4O9
Molecular Weight	702.96 g/mol
Chemical Class	Alkyl/Ether-based PROTAC Linker

Functional Role in Targeted Protein Degradation

Azide-PEG6-amido-C16-Boc serves as a heterobifunctional linker, a critical component in the architecture of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural

protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

The primary function of this linker is to connect two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.



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Logical relationship of **Azide-PEG6-amido-C16-Boc** within a PROTAC molecule.

Experimental Protocols: PROTAC Synthesis via Click Chemistry

Azide-PEG6-amido-C16-Boc is designed for use in "click chemistry," a class of reactions known for their high efficiency and specificity. The terminal azide group on the linker allows for its conjugation to a ligand bearing an alkyne group. This is a key step in the modular synthesis of PROTACs.

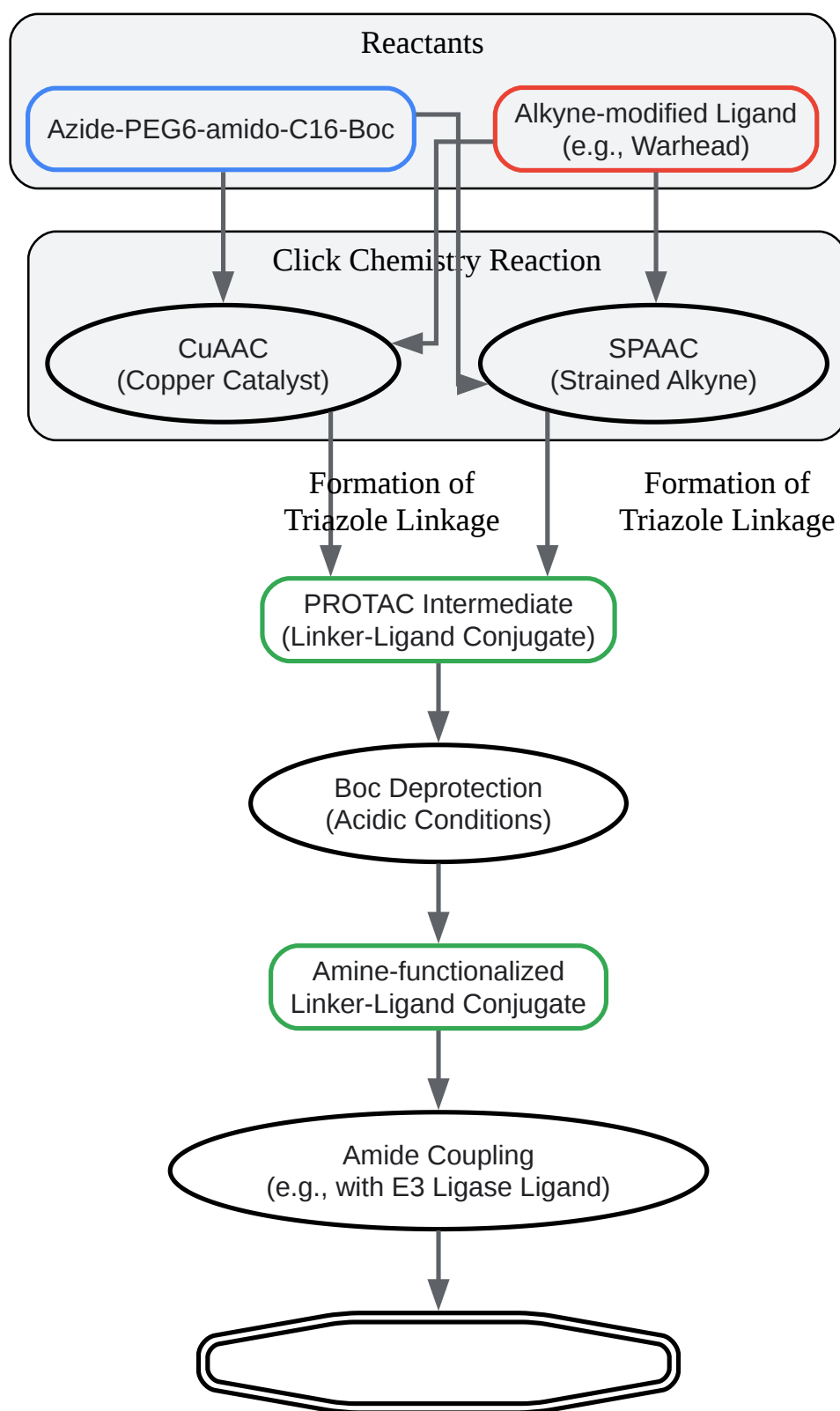
Key Experimental Reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a highly reliable method for forming a stable triazole linkage between the azide-functionalized linker and an alkyne-modified ligand.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where the copper catalyst may be cytotoxic, a copper-free click chemistry approach can be used. This involves reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

General Experimental Workflow:

The synthesis of a PROTAC using **Azide-PEG6-amido-C16-Boc** typically follows a convergent approach where the linker is conjugated to the warhead and the E3 ligase ligand in separate steps. The Boc (tert-butyloxycarbonyl) protecting group on the amido-C16 chain can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand.



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General experimental workflow for PROTAC synthesis using **Azide-PEG6-amido-C16-Boc**.

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